molecular formula C6H12O3 B1660243 3-[(Oxiran-2-yl)methoxy]propan-1-ol CAS No. 73642-99-6

3-[(Oxiran-2-yl)methoxy]propan-1-ol

Cat. No.: B1660243
CAS No.: 73642-99-6
M. Wt: 132.16 g/mol
InChI Key: GVBRFUJHRRZUHG-UHFFFAOYSA-N
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Description

It is also found in some food products, such as soy sauce and miso, as a result of the Maillard reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxiran-2-yl)methoxy]propan-1-ol typically involves the reaction of epichlorohydrin with glycerol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of a base .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(Oxiran-2-yl)methoxy]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohols.

    Substitution: A wide range of substituted products depending on the nucleophile used.

Scientific Research Applications

3-[(Oxiran-2-yl)methoxy]propan-1-ol has a broad range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of resins, plastics, and surfactants.

Mechanism of Action

The mechanism of action of 3-[(Oxiran-2-yl)methoxy]propan-1-ol involves its ability to react with various nucleophiles due to the presence of the epoxide ring. This reactivity allows it to form covalent bonds with different molecular targets, leading to modifications in proteins, enzymes, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Epichlorohydrin: A precursor in the synthesis of 3-[(Oxiran-2-yl)methoxy]propan-1-ol.

    Glycerol: Another precursor used in the synthesis.

    Propylene oxide: Shares similar reactivity due to the presence of an epoxide ring.

Uniqueness

This compound is unique due to its dual functionality, combining the reactivity of an epoxide ring with the properties of an alcohol. This makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

3-(oxiran-2-ylmethoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-2-1-3-8-4-6-5-9-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBRFUJHRRZUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591005
Record name 3-[(Oxiran-2-yl)methoxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73642-99-6
Record name 3-[(Oxiran-2-yl)methoxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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